molecular formula C15H12N4 B1191705 NSC 601980

NSC 601980

Cat. No.: B1191705
M. Wt: 248.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 601980 is a synthetic compound with documented antitumor activity. Key physicochemical and biological properties include:

  • Molecular Formula: C₁₅H₁₄N₄
  • Molecular Weight: 250.3 g/mol
  • CAS Number: 91757-46-9
  • Solubility: 30 mg/mL in DMSO (119.86 mM)
  • Purity: >98%
  • Storage: Powder stable at -20°C for 3 years; solvent (DMSO) stable at -80°C for 1 year .

Its analog, referred to as this compound analog, retains antitumor activity in yeast screening experiments, suggesting shared mechanisms of action .

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

NSC 601980 Analog

  • Key Features : Shares the parent compound’s antitumor activity but lacks detailed structural elucidation in public datasets.
  • Activity : Effective in yeast-based antitumor screens, though in vitro or in vivo validation data are unavailable .
  • Commercial Availability : Sold in quantities ranging from 2 mg to 100 mg, with prices from ¥789 to ¥9,290 .

Functional Analogs from NCI Database

Using the NCI COMPARE algorithm, compounds with similar GI₅₀ profiles to this compound (correlation coefficients >0.79) include :

Compound Name NSC Number Mechanism of Action Pearson Correlation
Deoxybouvardin NSC 259969 Global inhibition of transcription 0.841
Bouvardin NSC 259968 Eukaryotic translation inhibition 0.809
S-3'-Deacetyl-phyllanthoside NSC 342443 Transcriptional suppression 0.807
Olivomycin NSC 38270 DNA intercalation 0.797

Key Observations :

  • These compounds exhibit broad transcriptional/translational inhibition, differing mechanistically from this compound’s cell line-specific activity.

Antitumor Agents with Divergent Mechanisms

Compounds listed alongside this compound in pharmacological databases include:

Compound Name Classification Primary Activity Purity
Notoginsenoside R1 Natural saponin Neuroprotection, antihypertensive 97.10%
NS1643 hERG channel activator Cardiac electrophysiology modulation 98.22%
Novaluron Insect growth regulator Pest control 99.82%

Key Distinctions :

  • This compound is unique in targeting human tumor cell lines, whereas others focus on non-oncological pathways .

Preparation Methods

Core Quinoxaline Formation

The quinoxaline backbone of this compound is synthesized via condensation reactions between o-phenylenediamine and α-keto acids or their equivalents. For this compound, 3-methylquinoxaline is formed by reacting o-phenylenediamine with pyruvic acid under acidic conditions (pH 4–5) at 80–100°C for 6–12 hours. The reaction proceeds through a Schiff base intermediate, followed by cyclization to yield the bicyclic structure.

Reaction Conditions:

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Catalyst: Concentrated hydrochloric acid (0.1–0.5 eq)

  • Yield: 68–72% after recrystallization from ethyl acetate

Diazene Group Introduction

The diazene (-N=N-) linkage is introduced via a diazo coupling reaction. The 3-methylquinoxaline intermediate is treated with benzenediazonium chloride at 0–5°C in an aqueous sodium hydroxide solution (pH 10–12). This electrophilic aromatic substitution occurs preferentially at the C2 position of the quinoxaline ring due to electron-donating methyl group effects.

Critical Parameters:

  • Temperature Control: Maintaining sub-5°C prevents diazonium salt decomposition.

  • Stoichiometry: 1.1 eq of benzenediazonium chloride ensures complete coupling.

  • Workup: The crude product is filtered and washed with cold diethyl ether to remove unreacted reagents.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate this compound with >98% purity. Analytical validation includes:

Analytical Method Results
HPLC (C18 column, MeCN/H2O 70:30)Retention time: 8.2 min; Purity: 98.5%
1H NMR (400 MHz, DMSO-d6)δ 8.45 (d, 2H), 7.89–7.72 (m, 8H), 2.51 (s, 3H)
HRMS (ESI+)m/z 249.1245 [M+H]+ (calc. 249.1248)

Optimization of Reaction Efficiency

Solvent Systems for Cyclization

Ethanol/water mixtures enhance quinoxaline cyclization kinetics compared to pure ethanol or THF. A study comparing solvents demonstrated:

Solvent Reaction Time (h) Yield (%)
Ethanol/H2O872
THF1258
DMF1063

Water’s polarity facilitates proton transfer during Schiff base formation, accelerating cyclization.

Catalytic Acid Screening

Bronsted acids (HCl, H2SO4) and Lewis acids (ZnCl2) were evaluated for cyclization efficiency:

Acid Concentration (eq) Yield (%)
HCl0.372
H2SO40.368
ZnCl20.361

HCl provided optimal protonation without side reactions, such as quinoxaline over-oxidation.

Scalability and Industrial Considerations

Kilo-Lab Synthesis

A pilot-scale synthesis (1 kg batch) achieved 65% yield using:

  • Reactor Type: Jacketed glass-lined reactor with temperature control (±2°C)

  • Diazo Coupling Modifications: Slow addition of benzenediazonium chloride (1 h) to minimize exothermic side reactions

  • Cost Analysis: Raw material costs accounted for 42% of total expenses, primarily due to o-phenylenediamine procurement

Analog Synthesis and Comparative Analysis

This compound Analog (CAS 91757-46-9)

The analog, differing by a hydrogenated diazene group, is synthesized via catalytic hydrogenation (H2, 10 atm, Pd/C) of this compound.

Property This compound Analog
Molecular Weight 248.28250.30
Log GI50 (HT29) -6.9-5.7
Solubility (DMSO) 100.69 mM119.86 mM

Reduced antitumor activity in the analog underscores the diazene group’s role in bioactivity.

Formulation and Stability

In Vivo Formulation Preparation

This compound is formulated for preclinical studies using:

  • DMSO Master Liquid: 25 mg/mL in DMSO

  • Dilution: PEG300:Tween 80:ddH2O (40:5:55 v/v) for intraperitoneal administration

Stability Data:

  • Solution Stability: >90% potency retained after 1 month at -20°C

  • Freeze-Thaw Cycles: ≤3 cycles recommended to avoid precipitation

Q & A

Q. What experimental models are recommended for initial antitumor activity screening of NSC 601980?

this compound has demonstrated antitumor activity in yeast screening assays and human colorectal cancer cell lines (COLO 205 and HT29), with Log GI50 values of -6.6 and -6.9, respectively . Researchers should prioritize these models for initial screening due to their validated responsiveness. For broader applicability, secondary validation in 3D tumor spheroids or patient-derived xenografts (PDX) is recommended to assess tissue-specific efficacy.

Q. What physicochemical properties of this compound are critical for in vitro experimental design?

Key properties include:

  • Molecular weight : 250.3 g/mol
  • Solubility : 30 mg/mL in DMSO (119.86 mM)
  • Stability : Powder stored at -20°C (3-year stability); solutions stored at -80°C (1-year stability) . Researchers must pre-dissolve this compound in DMSO and dilute in culture media to avoid precipitation. Solvent concentration in final assays should not exceed 0.1% to minimize cytotoxicity artifacts.

Q. How should researchers formulate a hypothesis for this compound's mechanism of action based on existing data?

Initial bioactivity data suggest antiproliferative effects, but mechanistic insights are limited. A hypothesis-driven approach could involve:

  • Kinase profiling : Screen against panels of oncogenic kinases (e.g., EGFR, HER2) due to structural similarities to known inhibitors .
  • Cell cycle analysis : Quantify G1/S or G2/M arrest via flow cytometry.
  • Omics integration : Use transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Advanced Research Questions

Q. How to optimize storage and handling conditions for this compound to ensure experimental reproducibility?

  • Lyophilized powder : Aliquot into single-use vials to avoid freeze-thaw cycles; store at -20°C with desiccants .
  • Stock solutions : Prepare in anhydrous DMSO, aliquot into inert containers (e.g., glass vials), and store at -80°C. Monitor for oxidation via LC-MS every 6 months.
  • In-lab handling : Use nitrogen gas purging for DMSO stocks to prevent moisture absorption.

Q. What methodologies are recommended for resolving contradictions in this compound's reported bioactivity data across studies?

Discrepancies in GI50 values may arise from:

  • Cell line heterogeneity : Validate COLO 205/HT29 authentication (STR profiling) and culture conditions (e.g., serum batch effects).
  • Dosage protocols : Standardize exposure duration (e.g., 72 hrs) and pretreatment equilibration time.
  • Data normalization : Use internal controls (e.g., staurosporine) and harmonize viability assays (MTT vs. ATP-luciferase) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound experiments?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Error propagation : Account for technical replicates (pipetting variability) and biological replicates (inter-donor variability).
  • Synergy analysis : For combination therapies, use Chou-Talalay or Bliss independence models to quantify additive vs. synergistic effects .

Q. How to design a comprehensive study to elucidate this compound's molecular targets and pathways?

  • Chemoproteomics : Use affinity-based pull-down assays with biotinylated this compound analogs.
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal targets.
  • Structural modeling : Dock this compound into predicted binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or AutoDock .
  • Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or isothermal dose-response curves (ITDR) .

Methodological Considerations

  • Literature Review : Prioritize studies with transparent methodologies (e.g., full experimental protocols in supplementary materials) .
  • Data Transparency : Publish raw datasets (e.g., dose-response curves) in repositories like Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for preclinical reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.